molecular formula C12H21NO4 B6156665 3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid CAS No. 1889627-03-5

3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid

Cat. No.: B6156665
CAS No.: 1889627-03-5
M. Wt: 243.30 g/mol
InChI Key: YBRBMRYWSUQNOF-UHFFFAOYSA-N
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Description

This compound features a cyclobutyl ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group and a propanoic acid side chain. The Boc group serves as a protective moiety for amines in peptide synthesis and medicinal chemistry, while the cyclobutyl ring introduces steric constraints that influence molecular conformation and binding interactions.

Properties

CAS No.

1889627-03-5

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-12(6-4-7-12)8-5-9(14)15/h4-8H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

YBRBMRYWSUQNOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)CCC(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product formed is the free amino compound.

    Oxidation: Oxidation of the propanoic acid moiety can yield corresponding carboxylic acids or aldehydes.

    Reduction: Reduction can lead to the formation of alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis
Boc-amino acids are widely used in the synthesis of peptides due to their stability and ease of handling. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, allowing for selective reactions without interfering with other functional groups. This property is particularly useful in the solid-phase peptide synthesis (SPPS) method, where the Boc group can be easily removed under mild acidic conditions.

Case Study: Anticancer Peptides
Research has demonstrated the use of Boc-amino acids in the development of novel peptides with anticancer properties. For instance, peptides synthesized using Boc-protected amino acids have been shown to inhibit tumor growth in vitro and in vivo, showcasing their therapeutic potential against various types of cancer.

Organic Synthesis

Building Block for Complex Molecules
3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid serves as a versatile building block in organic synthesis. Its unique structure allows chemists to construct complex molecules through various reactions, such as coupling reactions and cyclization processes.

Example: Synthesis of Bioactive Compounds
In a study focusing on the synthesis of bioactive compounds, Boc-amino acids were utilized to create derivatives with enhanced biological activity. The incorporation of the cyclobutyl moiety has been linked to improved binding affinity in drug candidates targeting specific receptors.

Applications in Drug Development

The compound's ability to modify pharmacokinetic properties makes it valuable in drug development. The cyclobutyl structure can enhance lipophilicity and alter metabolic stability, which are critical factors in drug design.

Case Study: CNS Active Compounds
Research has indicated that compounds incorporating 3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid exhibit central nervous system (CNS) activity. In one study, derivatives were tested for their ability to cross the blood-brain barrier, revealing promising results for potential treatments of neurological disorders.

Mechanism of Action

The mechanism of action of 3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in further reactions. The propanoic acid moiety can interact with biological targets, potentially influencing metabolic pathways and enzyme activities .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with its closest analogs based on molecular structure, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Differences Applications/Notes
3-(1-{[(tert-Butoxy)carbonyl]amino}cyclobutyl)propanoic acid C₁₂H₂₀N₂O₄ Not explicitly provided Not provided (hypothetical) Cyclobutyl core with Boc-protected amino group Likely used as a peptide intermediate or building block in drug synthesis
rac-3-[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentyl]propanoic acid C₁₃H₂₃NO₄ 257.33 1799836-88-6 Cyclopentyl ring instead of cyclobutyl Increased ring size may reduce steric strain; used in enantioselective synthesis
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid C₁₄H₂₅NO₄ 271.36 1260606-26-5 Cyclohexyl substituent Enhanced lipophilicity; potential for CNS-targeting drug candidates
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid C₉H₁₇NO₄ 203.24 16948-10-0 Linear chain with methyl branch instead of cyclic structure Simplified structure for rapid synthetic access; common in small-molecule libraries
3-(tert-Butoxy)cyclobutane-1-carboxylic acid C₁₀H₁₆O₃ Not provided 1899832-83-7 Boc group replaced with tert-butoxy; no amino group Lacks amine reactivity; used in materials science or agrochemicals

Key Findings from Comparative Analysis

Ring Size and Strain
  • Cyclobutyl vs. Cyclopentyl/Cyclohexyl : The cyclobutyl ring in the target compound introduces higher ring strain compared to cyclopentyl or cyclohexyl analogs. This strain may influence conformational flexibility and binding affinity in biological targets .
  • Cyclobutyl vs. Linear Chains: Linear analogs like 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid lack cyclic constraints, offering greater synthetic versatility but reduced stereochemical control .
Functional Group Variations
  • Boc-Protected Amino Group: Present in the target compound and its cyclopentyl/cyclohexyl analogs, this group is critical for amine protection during solid-phase peptide synthesis. Its absence in 3-(tert-Butoxy)cyclobutane-1-carboxylic acid limits utility in peptide chemistry but broadens applications in non-biological fields .
  • Carboxylic Acid Moiety: All compounds retain the propanoic acid side chain, enabling conjugation or salt formation for improved solubility.
Physicochemical Properties
  • Lipophilicity : Cyclohexyl derivatives exhibit higher lipophilicity (logP ~2.5–3.0) compared to cyclobutyl analogs, making them more suitable for blood-brain barrier penetration .
  • Molecular Weight : Linear analogs (e.g., 203.24 g/mol) are smaller, facilitating oral bioavailability, while cyclic derivatives (257–271 g/mol) may require formulation optimization .

Biological Activity

3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid, also known by its CAS number 683218-80-6, is a compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, chemical properties, and biological activities based on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₁H₁₉N₁O₄
Molar Mass 229.27 g/mol
Boiling Point Not available
Melting Point 104-106 °C
Solubility High in organic solvents
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities.

Synthesis

The synthesis of 3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid involves several steps, typically starting from cyclobutane derivatives. One efficient method reported yields the compound with a high purity and yield of approximately 91.3% through the reaction of 3-amino-3-cyclopropylpropanoic acid with di-t-butyl dicarbonate in the presence of sodium hydroxide in tetrahydrofuran and water .

Antimicrobial Activity

Research indicates that derivatives of 3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)propanoic acid exhibit significant antimicrobial properties. A study highlighted that certain derivatives demonstrated activity against both gram-positive and gram-negative bacteria, suggesting potential applications in antibiotic development .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Preliminary studies have shown that it can inhibit specific enzymes involved in metabolic pathways, which could be beneficial for conditions such as obesity and diabetes. The inhibition mechanism appears to involve competitive binding to the active site of the target enzymes .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects associated with this compound. In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study tested various concentrations of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antimicrobial activity .
  • Enzyme Inhibition Study : In a controlled experiment, the compound was found to reduce enzyme activity by up to 70% at a concentration of 50 µM, demonstrating its potential as a therapeutic agent in metabolic disorders .
  • Neuroprotection Research : A cell culture study revealed that treatment with the compound reduced apoptosis rates in neuronal cells by approximately 40% under oxidative stress conditions, suggesting its protective role against neurodegeneration .

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